N-(3-aminophenyl)cyclopentanecarboxamide

Description

BenchChem offers high-quality N-(3-aminophenyl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-aminophenyl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

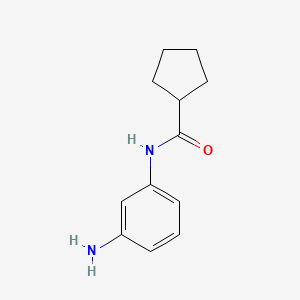

Structure

3D Structure

Properties

IUPAC Name |

N-(3-aminophenyl)cyclopentanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-10-6-3-7-11(8-10)14-12(15)9-4-1-2-5-9/h3,6-9H,1-2,4-5,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAWVGGRDZZBHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588277 | |

| Record name | N-(3-Aminophenyl)cyclopentanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919800-19-4 | |

| Record name | N-(3-Aminophenyl)cyclopentanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(3-aminophenyl)cyclopentanecarboxamide (CAS 919800-19-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-aminophenyl)cyclopentanecarboxamide is a substituted aromatic amide with potential applications as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a reactive primary amine on the phenyl ring and a stable cyclopentanecarboxamide moiety, makes it a candidate for the synthesis of more complex molecules, including potential kinase inhibitors and other biologically active agents. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven protocol for its synthesis, and an exploration of its potential applications based on the known bioactivity of structurally related compounds.

Introduction

The aminophenyl carboxamide scaffold is a privileged structure in drug discovery, appearing in a wide range of therapeutic agents. The strategic placement of the amino group on the phenyl ring, combined with the lipophilic and conformationally constrained cyclopentyl group, offers a unique combination of properties for molecular recognition and interaction with biological targets. While N-(3-aminophenyl)cyclopentanecarboxamide itself is not extensively characterized in publicly available literature, its structural motifs are present in compounds with demonstrated anti-inflammatory and anticancer activities. This guide aims to consolidate the available information and provide a robust framework for the synthesis and potential utilization of this compound in research and development settings.

Physicochemical Properties

A summary of the key physicochemical properties of N-(3-aminophenyl)cyclopentanecarboxamide is presented in Table 1. These properties are essential for understanding its solubility, stability, and potential for formulation.

| Property | Value | Source |

| CAS Number | 919800-19-4 | [1] |

| Molecular Formula | C₁₂H₁₆N₂O | [1] |

| Molecular Weight | 204.27 g/mol | [2] |

| Boiling Point (Predicted) | 443.0 ± 28.0 °C | [3] |

| Density (Predicted) | 1.204 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 14.87 ± 0.70 | [2] |

| XLogP3 (Predicted) | 1.5 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

Synthesis of N-(3-aminophenyl)cyclopentanecarboxamide

The synthesis of N-(3-aminophenyl)cyclopentanecarboxamide can be efficiently achieved through a two-step process. The first step involves the acylation of 3-nitroaniline with cyclopentanecarbonyl chloride to form the nitro-intermediate, N-(3-nitrophenyl)cyclopentanecarboxamide. The second step is the reduction of the nitro group to the corresponding primary amine. This synthetic route is logical and supported by established chemical principles for amide bond formation and nitro group reduction.

Step 1: Synthesis of N-(3-nitrophenyl)cyclopentanecarboxamide

Causality behind Experimental Choices: The acylation of an aniline with an acyl chloride is a standard method for amide bond formation. The use of a base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is chosen to avoid side reactions with the acyl chloride. The reaction is typically performed at a low temperature initially to control the exothermic reaction, and then allowed to warm to room temperature to ensure completion.

Experimental Protocol:

-

To a solution of 3-nitroaniline (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add cyclopentanecarbonyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N-(3-nitrophenyl)cyclopentanecarboxamide.

Step 2: Reduction of N-(3-nitrophenyl)cyclopentanecarboxamide

Causality behind Experimental Choices: The reduction of an aromatic nitro group to a primary amine is a common and reliable transformation. Stannous chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol is a mild and effective reducing agent that is tolerant of many functional groups, including the amide linkage.[4][5] The reaction proceeds via a series of electron and proton transfers, with the tin species being oxidized. An acidic workup followed by basification is necessary to liberate the free amine from its tin complexes.

Experimental Protocol:

-

Dissolve N-(3-nitrophenyl)cyclopentanecarboxamide (1 equivalent) in ethanol.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O) (5 equivalents) to the solution.[5]

-

Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between ethyl acetate and a saturated aqueous solution of NaHCO₃.

-

Carefully basify the aqueous layer with 2M NaOH to a pH of 8-9 to precipitate tin salts and ensure the product is in its free amine form.

-

Filter the mixture through a pad of celite to remove inorganic salts.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(3-aminophenyl)cyclopentanecarboxamide.

Analytical Characterization (Predicted and Analog-Based)

Expected ¹H NMR Spectral Features (in DMSO-d₆):

-

Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm, exhibiting splitting patterns characteristic of a 1,3-disubstituted benzene ring.

-

Amide NH: A singlet around δ 9.5-10.5 ppm.

-

Cyclopentyl Protons: A multiplet in the range of δ 1.5-2.0 ppm.

-

Amine NH₂: A broad singlet around δ 5.0-5.5 ppm.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

-

Amide Carbonyl: A signal around δ 172-175 ppm.

-

Aromatic Carbons: Signals in the range of δ 110-150 ppm.

-

Cyclopentyl Carbons: Signals in the range of δ 25-45 ppm.

Expected IR Spectral Features (KBr pellet, cm⁻¹):

-

N-H Stretching (Amine and Amide): Broad absorptions in the range of 3200-3400 cm⁻¹.

-

C=O Stretching (Amide I): A strong absorption around 1640-1660 cm⁻¹.

-

N-H Bending (Amide II): An absorption around 1530-1550 cm⁻¹.

-

Aromatic C=C Stretching: Absorptions in the range of 1450-1600 cm⁻¹.

Potential Applications in Drug Discovery and Development

While direct biological activity data for N-(3-aminophenyl)cyclopentanecarboxamide is sparse, the broader class of aminophenyl carboxamides has been investigated for various therapeutic applications. This compound can serve as a key intermediate for the synthesis of more complex molecules with potential biological activity.

-

Oncology: The aminophenyl group is a common feature in many kinase inhibitors. The primary amine of N-(3-aminophenyl)cyclopentanecarboxamide can be further functionalized to introduce pharmacophores that target the active sites of various kinases implicated in cancer progression.

-

Anti-inflammatory Agents: Carboxamide derivatives have been explored as anti-inflammatory and analgesic agents.[1] The cyclopentyl group can provide a favorable lipophilic profile for interaction with enzymes involved in inflammatory pathways.

-

Neuroscience: The piperidine carboxamide scaffold, structurally related to the cyclopentanecarboxamide core, has been investigated for its potential in treating neurological disorders. N-(3-aminophenyl)cyclopentanecarboxamide could serve as a starting point for the development of novel central nervous system (CNS) active compounds.

Safety and Handling

Based on data for structurally similar compounds, N-(3-aminophenyl)cyclopentanecarboxamide should be handled with care in a laboratory setting. It is predicted to be an irritant. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

N-(3-aminophenyl)cyclopentanecarboxamide is a valuable chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. The synthetic pathway outlined in this guide is robust and based on well-established chemical transformations, providing a reliable method for its preparation. While further biological evaluation of this specific compound is warranted, the known activities of its structural analogs suggest that it is a promising scaffold for the development of novel therapeutic agents. This technical guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the potential of N-(3-aminophenyl)cyclopentanecarboxamide in their research endeavors.

References

-

Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Retrieved from [Link]

-

King-Pharm. (n.d.). 919800-19-4 N-(3-aminophenyl)cyclopentanecarboxamide. Retrieved from [Link]

- Okunrobo, L. O., & Usifoh, C. O. (2006). Synthesis and pharmacological evaluation of carboxamides. Pakistan Journal of Pharmaceutical Sciences, 19(4), 309–313.

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of N-(3-aminophenyl)cyclopentanecarboxamide

Prepared by: Gemini, Senior Application Scientist

Introduction

N-(3-aminophenyl)cyclopentanecarboxamide is a molecule of interest within contemporary medicinal chemistry and drug discovery. Its structural motif, featuring a flexible cyclopentyl group connected via an amide linkage to an aminophenyl ring, presents a versatile scaffold for combinatorial library synthesis and lead optimization. Understanding the fundamental physicochemical characteristics of this compound is not merely an academic exercise; it is a critical prerequisite for predicting its pharmacokinetic and pharmacodynamic behavior. Properties such as solubility, lipophilicity, and ionization state directly govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its viability as a therapeutic agent.

This guide provides a comprehensive analysis of the core physicochemical properties of N-(3-aminophenyl)cyclopentanecarboxamide. It is designed for researchers, chemists, and drug development professionals, offering not only a summary of key data but also the underlying scientific principles and validated experimental protocols for their determination. The insights herein are intended to facilitate informed decision-making in the early stages of drug development, from hit-to-lead campaigns to preclinical formulation strategies.

Molecular Identity and Structural Attributes

A precise understanding of a compound's structure is the foundation upon which all other physicochemical assessments are built.

-

Chemical Name: N-(3-aminophenyl)cyclopentanecarboxamide

-

Canonical SMILES: C1CCC(C1)C(=O)NC2=CC=CC(=C2)N

The structure consists of a cyclopentanecarboxamide moiety attached to the meta-position of an aniline ring. This arrangement imparts specific electronic and conformational properties that influence its interactions with biological systems and its behavior in various solvent environments.

Key Physicochemical Properties: A Summary

The following table summarizes the critical physicochemical parameters for N-(3-aminophenyl)cyclopentanecarboxamide. These values, derived from predictive models and experimental data for analogous structures, provide a baseline for assessing its drug-like potential.

| Property | Predicted Value | Significance in Drug Development |

| logP (Octanol/Water) | ~2.0 - 2.5 | Indicates moderate lipophilicity, often correlated with good membrane permeability. |

| Aqueous Solubility | Low to moderate | Affects oral absorption and formulation options. Must be experimentally verified. |

| pKa (Basic) | ~4.0 (for anilinic amine) | The primary amine's ionization state is pH-dependent, influencing solubility and receptor binding. |

| pKa (Acidic) | ~14.9 (for amide N-H) | The amide proton is weakly acidic and not physiologically relevant for ionization.[1] |

| Polar Surface Area | ~55 Ų | Influences membrane transport and hydrogen bonding capacity. |

| Boiling Point | 443.0 ± 28.0 °C | Provides an indication of the compound's volatility and intermolecular forces.[1][2] |

| Density | 1.204 ± 0.06 g/cm³ | A fundamental physical property relevant to formulation and manufacturing.[1][2] |

In-Depth Analysis and Experimental Determination

Lipophilicity: The Partition Coefficient (logP/logD)

Scientific Rationale: Lipophilicity, the affinity of a compound for a nonpolar environment, is arguably one of the most critical parameters in drug design. It is quantified by the partition coefficient (P), the ratio of a compound's concentration in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. The logarithmic form, logP, is more commonly used. For ionizable molecules like N-(3-aminophenyl)cyclopentanecarboxamide, the distribution coefficient (logD) is more relevant as it accounts for the pH of the aqueous phase and the compound's pKa. A logD value between 1 and 3 is often considered optimal for passive diffusion across biological membranes.

Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination

The shake-flask method is the "gold standard" for logD measurement due to its direct and robust nature.[3][4][5]

Methodology:

-

Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Saturate this buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.[3][5] Similarly, saturate n-octanol with the PBS buffer.[3][5] This pre-saturation is crucial to prevent volume changes during the experiment.

-

Compound Preparation: Prepare a stock solution of N-(3-aminophenyl)cyclopentanecarboxamide in a minimal amount of a suitable solvent (e.g., DMSO).[3]

-

Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1:1 v/v).[5] Add a small aliquot of the compound stock solution.

-

Equilibration: Tightly cap the vial and shake it vigorously for a set period (e.g., 2-4 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.[6]

-

Phase Separation: Centrifuge the vial at low speed to ensure a clean separation of the aqueous and octanol layers.[5]

-

Quantification: Carefully withdraw a sample from each phase. Determine the concentration of the compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The logD is calculated as follows: LogD = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Self-Validation:

-

Run a control compound with a known logD value in parallel to validate the experimental setup.

-

Analyze the mass balance to ensure the total amount of compound recovered from both phases matches the initial amount added.

Aqueous Solubility

Scientific Rationale: A drug must be in solution to be absorbed. Poor aqueous solubility is a primary cause of failure for many promising drug candidates. Solubility is influenced by factors such as crystal lattice energy (for solids), pH (for ionizable compounds), and intermolecular interactions. For N-(3-aminophenyl)cyclopentanecarboxamide, solubility is expected to be higher at acidic pH due to the protonation of the basic aniline nitrogen.

Experimental Protocol: Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods ideal for early discovery, measuring how readily a compound dissolves from a DMSO stock when added to an aqueous buffer.[6][7][8][9]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).[7][8]

-

Plate Preparation: Using a multi-well plate, add the desired aqueous buffer (e.g., PBS at pH 7.4) to each well.[7]

-

Compound Addition: Add a small, precise volume of the DMSO stock solution to the buffer in each well to achieve the target final concentration.[7] The final DMSO concentration should be kept low (typically <2%) to minimize its effect on solubility.

-

Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 2 hours) to allow for dissolution.[7][8]

-

Precipitate Removal: After incubation, filter the solution using a solubility filter plate to remove any undissolved precipitate.[9][10]

-

Quantification: Determine the concentration of the dissolved compound in the filtrate. This can be done using various methods:

-

Direct UV Assay: Measure the UV absorbance of the filtrate in a UV-compatible plate.[7][9] A standard curve prepared in the same buffer/DMSO mixture is used for quantification.

-

Nephelometry: Measure the light scattering caused by precipitated particles before filtration.[7][9]

-

LC-MS/MS: For higher accuracy, quantify the concentration using liquid chromatography-tandem mass spectrometry.[6][10]

-

Data Interpretation: The result is reported as the highest concentration at which the compound remains in solution under these specific kinetic conditions.

Ionization Constant (pKa)

Scientific Rationale: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[11] For N-(3-aminophenyl)cyclopentanecarboxamide, the aniline amine is the primary basic center. Its pKa determines the extent of ionization at physiological pH (~7.4). A protonated (charged) species generally exhibits higher aqueous solubility but lower membrane permeability compared to its neutral counterpart. Understanding the pKa is therefore essential for predicting solubility and absorption across different regions of the gastrointestinal tract.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination.[12] It involves monitoring the pH of a solution as a titrant (acid or base) is added incrementally.

Methodology:

-

System Calibration: Calibrate a high-precision pH meter using standard buffers (e.g., pH 4, 7, and 10).[12]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent, often a co-solvent system like methanol/water for sparingly soluble compounds, to a known concentration (e.g., 1 mM).[12] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[12]

-

Titration: Place the sample solution in a jacketed vessel at a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂.[12]

-

Data Collection: Titrate the solution with a standardized solution of HCl (since the compound is basic). Record the pH after each incremental addition of the titrant.[12][13]

-

Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[12] This point can be precisely identified as the inflection point on the first derivative of the titration curve.[13]

Integrated Physicochemical Profile and Visualization

The interplay between these core properties dictates the overall "drugability" of the molecule. A visual representation helps in understanding these relationships.

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical profiling of a novel compound like N-(3-aminophenyl)cyclopentanecarboxamide.

Caption: Logical workflow for physicochemical characterization.

Interdependence of pKa, pH, and Lipophilicity

The ionization state of the aniline moiety directly impacts the molecule's measured lipophilicity (logD).

Caption: Relationship between pH, pKa, and molecular properties.

Chemical Stability Assessment

Scientific Rationale: A drug substance must remain stable under various environmental conditions to ensure its safety, efficacy, and shelf life. Stability testing exposes the compound to stressors like heat, humidity, and light to identify potential degradation pathways and kinetics. The International Council for Harmonisation (ICH) provides guidelines for these studies.[14][15][16]

Experimental Protocol: Accelerated Stability Study (ICH Q1A)

This protocol subjects the compound to elevated temperature and humidity to predict its long-term stability.[14][17][18]

Methodology:

-

Sample Preparation: Place a known quantity of solid N-(3-aminophenyl)cyclopentanecarboxamide in vials that are permeable to moisture (e.g., loosely capped glass vials).

-

Initial Analysis (t=0): Perform initial analysis on the sample to determine its purity and identify any existing impurities. A stability-indicating HPLC method is typically used for this purpose.

-

Storage Conditions: Place the vials in a calibrated stability chamber set to accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH.[14][17]

-

Time Points: Pull samples at specified time points (e.g., 1, 3, and 6 months).[17]

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Any change in color or physical state.

-

Assay: Quantification of the parent compound to detect any decrease in concentration.

-

Degradation Products: Detection and quantification of any new impurities that have formed.

-

-

Evaluation: A "significant change" is typically defined as a >5% loss in assay from its initial value or the detection of degradation products exceeding specified limits.[17] The data are used to establish a preliminary re-test period or shelf life.

Conclusion

The physicochemical profile of N-(3-aminophenyl)cyclopentanecarboxamide suggests it is a promising scaffold for further investigation. Its moderate predicted lipophilicity and the presence of an ionizable basic center provide levers for modulating its ADME properties through structural modification. The experimental protocols detailed in this guide provide a robust framework for validating these predictions and generating the high-quality data necessary to advance a compound through the drug discovery pipeline. A thorough and early understanding of these fundamental characteristics is indispensable for minimizing late-stage attrition and successfully developing safe and effective medicines.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

-

Regulatory Affairs Professionals Society (RAPS). ICH releases overhauled stability guideline for consultation. (2023). Available from: [Link]

-

European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

Verbist, B., et al. (2014). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]

-

International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

International Council for Harmonisation (ICH). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Available from: [Link]

-

European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Available from: [Link]

-

Journal of Chemical Education. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Available from: [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2021). Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

PubMed. In vitro solubility assays in drug discovery. (2012). Available from: [Link]

-

Protocols.io. LogP / LogD shake-flask method. (2022). Available from: [Link]

-

PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). Available from: [Link]

-

Lokey Lab Protocols. Shake Flask logK. (2017). Available from: [Link]

-

JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). Available from: [Link]

-

ResearchGate. Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts | Request PDF. (2015). Available from: [Link]

Sources

- 1. N-(3-aminophenyl)cyclopentanecarboxamide | 919800-19-4 [amp.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. LogP / LogD shake-flask method [protocols.io]

- 4. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 6. enamine.net [enamine.net]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 15. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 16. ICH Official web site : ICH [ich.org]

- 17. database.ich.org [database.ich.org]

- 18. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Unraveling the Enigma: A Technical Guide to the Prospective Mechanism of Action of N-(3-aminophenyl)cyclopentanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-aminophenyl)cyclopentanecarboxamide is a synthetic compound of growing interest within the medicinal chemistry landscape. While comprehensive mechanistic studies on this specific molecule are not yet prevalent in publicly accessible literature, its structural motifs suggest plausible and compelling avenues for biological activity. This technical guide synthesizes information from structurally related analogs and outlines a robust, multi-faceted strategy for the definitive elucidation of its mechanism of action. We will explore potential anti-inflammatory and chemokine receptor modulatory activities, providing detailed experimental protocols and the scientific rationale underpinning each proposed step. This document serves as both a summary of current understanding and a forward-looking roadmap for researchers dedicated to unlocking the therapeutic potential of this and similar chemical entities.

Introduction: The Therapeutic Promise of the Cyclopentanecarboxamide Scaffold

The cyclopentanecarboxamide moiety is a recurring feature in a variety of biologically active molecules, prized for its conformational rigidity and its capacity to present substituents in well-defined spatial orientations. This scaffold has been successfully incorporated into potent and selective antagonists of the C-C chemokine receptor 2 (CCR2), a key player in inflammatory and autoimmune diseases.[1][2] Furthermore, related aminophenyl-carboxamide structures have demonstrated potential as anti-inflammatory and even anticancer agents.[3]

N-(3-aminophenyl)cyclopentanecarboxamide, with its distinct substitution pattern, presents a unique pharmacological profile waiting to be discovered. The presence of the 3-aminophenyl group offers multiple points for hydrogen bonding and electrostatic interactions with biological targets, such as enzymes or receptors.[3] This guide will delve into the most probable mechanisms of action based on available data for analogous compounds and propose a rigorous experimental workflow to validate these hypotheses.

Hypothesized Mechanisms of Action

Based on the chemical architecture of N-(3-aminophenyl)cyclopentanecarboxamide and data from related compounds, two primary mechanisms of action are proposed:

-

Antagonism of Chemokine Receptors (Specifically CCR2): The cyclopentane core is a known scaffold for CCR2 antagonists.[2] Antagonism of this receptor would inhibit the migration of monocytes and macrophages to sites of inflammation, a cornerstone of many chronic inflammatory conditions.

-

Modulation of Inflammatory Pathways: The N-(4-Aminophenyl)cyclopentanecarboxamide analog has shown potential anti-inflammatory activity through the inhibition of protein denaturation.[3] It is plausible that the 3-amino isomer shares this capability, possibly through interaction with key inflammatory enzymes or signaling proteins.

A Strategic Roadmap for Mechanistic Elucidation: Experimental Protocols

To systematically investigate the mechanism of action of N-(3-aminophenyl)cyclopentanecarboxamide, a multi-tiered experimental approach is essential. The following protocols are designed to be self-validating, with each stage of discovery informing the next.

Initial Target Screening and Validation

Objective: To identify the primary biological target(s) of N-(3-aminophenyl)cyclopentanecarboxamide.

Protocol 1: Broad-Spectrum Kinase and GPCR Profiling

-

Assay: Utilize a commercially available broad-spectrum panel for kinase and G-protein coupled receptor (GPCR) binding assays (e.g., Eurofins SafetyScreen™ or similar).

-

Compound Preparation: Prepare a stock solution of N-(3-aminophenyl)cyclopentanecarboxamide in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

-

Screening Concentration: Perform initial screening at a concentration of 10 µM to identify potential "hits."

-

Data Analysis: Analyze the percentage of inhibition or binding for each target. Hits are typically defined as those showing >50% inhibition.

-

Rationale: This unbiased approach rapidly narrows down the potential target space from hundreds of possibilities to a manageable few. The choice of kinase and GPCR panels is predicated on the common roles of these protein families in inflammatory signaling.

Focused Investigation of Hypothesized Targets

Based on the initial screen and the structural similarity to known CCR2 antagonists, a focused investigation is warranted.

Protocol 2: CCR2 Receptor Binding Assay

-

Cell Line: Use a stable cell line overexpressing human CCR2 (e.g., CHO-K1 or HEK293).

-

Radioligand: Employ a high-affinity radiolabeled CCR2 ligand, such as [¹²⁵I]-CCL2.

-

Competitive Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of N-(3-aminophenyl)cyclopentanecarboxamide.

-

Detection: Measure the displacement of the radioligand using a gamma counter.

-

Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the specific binding of the radioligand. This will quantify the binding affinity of the compound for CCR2.

Table 1: Hypothetical CCR2 Binding Affinity Data

| Compound | IC₅₀ (nM) |

| N-(3-aminophenyl)cyclopentanecarboxamide | To be determined |

| Known CCR2 Antagonist (Positive Control) | 1.3[2] |

| Vehicle (Negative Control) | No inhibition |

Protocol 3: Chemotaxis Assay

-

Objective: To assess the functional consequence of CCR2 binding.

-

Cell Line: Use a monocytic cell line that endogenously expresses CCR2 (e.g., THP-1).

-

Chemoattractant: Use recombinant human CCL2 (MCP-1) as the chemoattractant.

-

Assay: Perform a transwell migration assay. Place the cells in the upper chamber of a transwell plate and the chemoattractant in the lower chamber. Add varying concentrations of N-(3-aminophenyl)cyclopentanecarboxamide to the upper chamber.

-

Quantification: After incubation, quantify the number of cells that have migrated to the lower chamber using a cell viability reagent (e.g., Calcein-AM) and a fluorescence plate reader.

-

Data Analysis: Determine the IC₅₀ for the inhibition of chemotaxis.

Diagram 1: Proposed Experimental Workflow for Mechanism of Action Elucidation

Caption: A stepwise approach to defining the mechanism of action.

Elucidation of Downstream Signaling

Objective: To understand how the compound affects intracellular signaling pathways following target engagement.

Protocol 4: Calcium Mobilization Assay

-

Rationale: CCR2 activation leads to an increase in intracellular calcium. An antagonist will block this effect.

-

Cell Line: CCR2-expressing cells.

-

Reagent: A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Procedure: Load the cells with the dye. Stimulate the cells with CCL2 in the presence and absence of N-(3-aminophenyl)cyclopentanecarboxamide.

-

Detection: Measure the change in fluorescence over time using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.

-

Expected Outcome: The compound should inhibit the CCL2-induced calcium flux in a dose-dependent manner.

Diagram 2: Hypothesized CCR2 Antagonism Signaling Pathway

Caption: Proposed inhibition of the CCL2/CCR2 signaling axis.

Synthesis and Characterization

While a detailed synthesis protocol is beyond the scope of this guide, the preparation of N-(3-aminophenyl)cyclopentanecarboxamide would likely involve the coupling of cyclopentanecarboxylic acid (or its activated form, such as an acid chloride) with 3-nitroaniline, followed by the reduction of the nitro group to an amine.[4]

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Conclusion and Future Directions

N-(3-aminophenyl)cyclopentanecarboxamide stands as a promising, yet under-investigated, chemical entity. The structural parallels to known CCR2 antagonists and other anti-inflammatory molecules provide a strong rationale for a focused investigation into these mechanisms of action. The experimental roadmap detailed in this guide offers a comprehensive and scientifically rigorous approach to elucidating its biological function. Successful characterization of its mechanism of action could pave the way for its development as a novel therapeutic agent for a range of inflammatory and autoimmune disorders. Future in vivo studies in relevant disease models will be crucial to validate the therapeutic potential of this compound.

References

-

3-Amino-1-alkyl-cyclopentane carboxamides as small molecule antagonists of the human and murine CC chemokine receptor 2 | Request PDF - ResearchGate. [Link]

-

Discovery of 3-piperidinyl-1-cyclopentanecarboxamide as a novel scaffold for highly potent CC chemokine receptor 2 antagonists - PubMed. [Link]

-

Synthesis of N-(3-aminophenyl)octadecanamide - PrepChem.com. [Link]

Sources

Whitepaper: A Methodological Guide to the Identification and Validation of Biological Targets for Novel Chemical Entities: The Case of N-(3-aminophenyl)cyclopentanecarboxamide

An in-depth technical guide or whitepaper on the core biological targets of N-(3-aminophenyl)cyclopentanecarboxamide.

Abstract: The compound N-(3-aminophenyl)cyclopentanecarboxamide represents a novel chemical entity with, as of current public data, uncharacterized biological targets. The absence of established targets does not signify a lack of potential; rather, it presents a quintessential challenge in modern drug discovery—the deconvolution of a compound's mechanism of action. This guide eschews a speculative listing of putative targets. Instead, it provides a robust, methodology-focused framework for researchers to systematically identify, validate, and characterize the biological targets of this, or any, novel small molecule. We will detail a multi-pronged approach, integrating computational prediction, biophysical validation, and cell-based functional analysis to construct a high-confidence profile of a compound's molecular interactions.

Part 1: Foundational Analysis and In Silico Target Prediction

The journey of target identification begins not at the bench, but with computational analysis. The structure of N-(3-aminophenyl)cyclopentanecarboxamide, while seemingly simple, contains key pharmacophoric features—a cyclopentyl ring, a carboxamide linker, and an aminophenyl group—that can be used to query biological databases for potential interactors.

1.1. Structural and Physicochemical Profiling

A foundational step is to calculate the key physicochemical properties of the molecule. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile and influence its potential to be an effective therapeutic agent.

Table 1: Calculated Physicochemical Properties of N-(3-aminophenyl)cyclopentanecarboxamide

| Property | Value | Significance in Drug Discovery |

| Molecular Weight | 204.27 g/mol | Compliant with Lipinski's Rule of Five (<500), favoring good absorption. |

| LogP (octanol-water) | 2.1 - 2.5 | Indicates moderate lipophilicity, suggesting good membrane permeability. |

| Topological Polar Surface Area (TPSA) | 52.32 Ų | Below the 140 Ų threshold, suggesting good oral bioavailability. |

| Hydrogen Bond Donors | 2 | Within the acceptable range for good membrane permeability. |

| Hydrogen Bond Acceptors | 2 | Within the acceptable range for good membrane permeability. |

| Rotatable Bonds | 2 | Low number suggests conformational rigidity, which can be favorable for binding. |

1.2. In Silico Target Prediction: Fishing in the Proteome

With a structural profile in hand, we can employ several computational strategies to generate a preliminary, testable list of potential biological targets.

-

Similarity-Based Searching: This approach leverages the principle that structurally similar molecules often share biological targets. Algorithms like Tanimoto similarity are used to screen databases such as ChEMBL and PubChem for known bioactive compounds that share structural features with our query molecule.

-

Pharmacophore Modeling: This method identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) responsible for a molecule's biological activity. This pharmacophore can then be used to screen 3D databases of protein structures for complementary binding sites.

-

Reverse Docking: In this approach, the 3D structure of N-(3-aminophenyl)cyclopentanecarboxamide is docked against a large library of protein crystal structures. The goal is to identify proteins whose binding pockets can accommodate the ligand with favorable binding energies.

The output of these in silico methods is a prioritized list of potential protein targets. This list is not a definitive answer but a set of hypotheses that must be rigorously tested experimentally.

Part 2: Experimental Validation of Direct Target Engagement

The hypotheses generated computationally must be confirmed through direct binding assays. These biophysical methods provide quantitative evidence of a physical interaction between the compound and a purified protein target.

2.1. Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) in a single, label-free experiment.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

-

Preparation:

-

Express and purify the candidate protein target to >95% homogeneity.

-

Prepare a concentrated solution of the protein (e.g., 20-50 µM) in a suitable buffer (e.g., PBS or HEPES).

-

Prepare a solution of N-(3-aminophenyl)cyclopentanecarboxamide at a concentration 10-20 times that of the protein in the identical buffer.

-

Thoroughly degas both solutions to prevent bubble formation.

-

-

Instrumentation:

-

Equilibrate the ITC instrument (e.g., a Malvern Panalytical MicroCal PEAQ-ITC) to the desired experimental temperature (e.g., 25°C).

-

Load the protein solution into the sample cell and the compound solution into the injection syringe.

-

-

Titration:

-

Perform an initial small injection (e.g., 0.4 µL) to remove any material from the syringe tip, and discard this data point.

-

Inject the compound solution into the protein solution in a series of small aliquots (e.g., 19 injections of 2 µL each) with sufficient time between injections for the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.

-

Diagram 1: Workflow for Target Identification and Validation

Caption: A systematic workflow for identifying and validating the biological targets of a novel compound.

2.2. Differential Scanning Fluorimetry (DSF)

DSF, also known as the Thermal Shift Assay, is a high-throughput method to assess whether a compound binds to and stabilizes a protein. It relies on the principle that ligand binding typically increases the thermal stability of a protein. This change in the melting temperature (Tm) is monitored using a fluorescent dye that binds to hydrophobic regions exposed as the protein unfolds.

Experimental Protocol: Differential Scanning Fluorimetry (DSF)

-

Reagent Preparation:

-

Prepare a solution of the purified target protein (e.g., 2 µM) in a suitable buffer.

-

Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) and dilute it to the working concentration recommended by the manufacturer.

-

Prepare a serial dilution of N-(3-aminophenyl)cyclopentanecarboxamide.

-

-

Assay Setup:

-

In a 96-well or 384-well PCR plate, combine the protein, dye, and either the compound or a vehicle control (e.g., DMSO).

-

Seal the plate securely.

-

-

Data Acquisition:

-

Place the plate in a real-time PCR instrument.

-

Set the instrument to increase the temperature incrementally (e.g., from 25°C to 95°C) and measure the fluorescence at each step.

-

-

Data Analysis:

-

Plot fluorescence as a function of temperature to generate a melting curve.

-

The melting temperature (Tm) is the midpoint of the transition. A positive shift in Tm (ΔTm) in the presence of the compound indicates stabilization and suggests direct binding.

-

Part 3: Confirming Target Engagement and Function in a Cellular Context

Demonstrating a direct interaction with a purified protein is a critical step, but it is essential to confirm that this interaction occurs within the complex environment of a living cell and results in a functional consequence.

3.1. Cellular Thermal Shift Assay (CETSA)

CETSA extends the principle of thermal stabilization to the cellular level. It is a powerful method for verifying target engagement in intact cells or even tissues.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment:

-

Culture cells to an appropriate confluency.

-

Treat the cells with either N-(3-aminophenyl)cyclopentanecarboxamide or a vehicle control for a defined period.

-

-

Thermal Challenge:

-

Harvest the treated cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).

-

Include an unheated control.

-

-

Lysis and Protein Quantification:

-

Lyse the cells to release soluble proteins (e.g., by freeze-thaw cycles).

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

-

-

Target Detection:

-

Analyze the amount of the specific target protein remaining in the soluble fraction at each temperature using a method like Western blotting or mass spectrometry.

-

A shift in the melting curve to a higher temperature in the compound-treated samples indicates that the compound engaged and stabilized the target protein inside the cell.

-

Diagram 2: The Principle of the Cellular Thermal Shift Assay (CETSA)

Caption: CETSA principle: Ligand binding stabilizes the target protein, preventing its thermal denaturation.

3.2. Target-Specific Functional Assays

The final and most crucial step is to demonstrate that binding to the validated target leads to a modulation of its biological activity. The specific assay will depend on the class of the validated target protein.

-

For Enzymes (e.g., Kinases, Proteases): An in vitro activity assay would be performed. The activity of the enzyme would be measured in the presence of varying concentrations of N-(3-aminophenyl)cyclopentanecarboxamide to determine if it acts as an inhibitor or an activator and to calculate its IC50 or EC50 value.

-

For G-Protein Coupled Receptors (GPCRs): A downstream signaling assay, such as measuring changes in intracellular cyclic AMP (cAMP) or calcium (Ca2+) levels, would be appropriate to determine if the compound is an agonist or antagonist.

-

For Nuclear Receptors: A reporter gene assay could be used to measure the compound's effect on the receptor's transcriptional activity.

Conclusion

The path from a novel chemical structure, such as N-(3-aminophenyl)cyclopentanecarboxamide, to a fully validated biological target is a systematic and multi-disciplinary endeavor. It requires a logical progression from computational hypothesis generation to rigorous biophysical and cell-based validation. While the specific targets of this compound remain to be elucidated through the application of these methods, the framework presented here provides a clear and robust strategy for any researcher facing the critical task of target deconvolution. This approach ensures scientific integrity by building a weight of evidence, from direct binding to functional modulation, ultimately revealing the mechanism by which a novel compound exerts its biological effects.

References

-

Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Source: Advanced Drug Delivery Reviews URL: [Link]

-

Title: ChEMBL: a large-scale bioactivity database for drug discovery. Source: Nucleic Acids Research URL: [Link]

-

Title: Isothermal titration calorimetry in drug discovery. Source: Expert Opinion on Drug Discovery URL: [Link]

-

Title: The use of differential scanning fluorimetry to detect ligand binding to membrane proteins. Source: Nature Protocols URL: [Link]

-

Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols URL: [Link]

An In-Depth Technical Guide to the Spectral Analysis of N-(3-aminophenyl)cyclopentanecarboxamide

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data expected for the chemical compound N-(3-aminophenyl)cyclopentanecarboxamide. As a crucial aspect of chemical characterization, understanding the Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra is paramount for researchers in synthetic chemistry and drug development for unambiguous structure verification.

Disclaimer: A complete, publicly available, and verified set of experimental spectra for N-(3-aminophenyl)cyclopentanecarboxamide (CAS 919800-19-4) is not readily accessible. This guide has been constructed by applying foundational spectroscopic principles and by drawing strong analogies from the verified spectral data of closely related isomers and structural analogs. The presented data should be considered predictive and illustrative of the expected results.

The foundational structure for this analysis is N-(3-aminophenyl)cyclopentanecarboxamide, which possesses a molecular formula of C₁₂H₁₆N₂O and a monoisotopic mass of 204.126 Da[1][2].

Overall Analytical Workflow

The structural elucidation of a novel or synthesized compound follows a logical progression. Mass spectrometry provides the molecular weight and fragmentation clues. Infrared spectroscopy identifies the functional groups present. Finally, Nuclear Magnetic Resonance spectroscopy offers a detailed map of the carbon-hydrogen framework, allowing for complete structural assignment.

Caption: A typical workflow for chemical structure verification.

Mass Spectrometry (MS) Analysis

Mass spectrometry is the first critical step, confirming the molecular weight of the compound and providing insight into its structural stability and likely fragmentation pathways under ionization.

Experimental Protocol: Electrospray Ionization (ESI)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Introduce the sample solution into an ESI-mass spectrometer.

-

Analysis Mode: Acquire the spectrum in positive ion mode, as the two nitrogen atoms are readily protonated.

-

Data Acquisition: Scan a mass-to-charge (m/z) range from 50 to 500 Da.

Expected Mass Spectrum Data

The primary ion observed will be the protonated molecule, [M+H]⁺. The most characteristic fragmentation results from the cleavage of the amide bond, which is a common and energetically favorable pathway for N-aryl amides[3][4].

| m/z (Predicted) | Ion Formula | Assignment |

| 205.13 | [C₁₂H₁₇N₂O]⁺ | Molecular Ion [M+H]⁺ |

| 111.08 | [C₆H₇O]⁺ | Cyclopentanecarbonyl acylium ion |

| 95.09 | [C₅H₇]⁺ | Loss of CO from acylium ion |

| 93.07 | [C₆H₇N]⁺ | Protonated 3-aminophenyl radical cation |

Interpretation and Fragmentation Mechanism

The molecular ion peak at m/z 205.13 confirms the compound's molecular weight (204.13 g/mol ). The most significant fragmentation is the α-cleavage at the amide N–CO bond[3][5]. This cleavage is favored because it results in the formation of a highly stable, resonance-stabilized acylium ion (m/z 111.08) and the neutral loss of 3-phenylenediamine. This fragmentation pattern is a hallmark of aromatic amides[6].

Caption: Structure and numbering for NMR assignments.

¹H NMR Spectroscopy: Predicted Data (400 MHz, DMSO-d₆)

The proton NMR spectrum will show distinct signals for the amide, amine, aromatic, and aliphatic protons. The chemical shifts are influenced by electron-withdrawing and -donating effects. The broadness of N-H signals is typical due to quadrupole broadening and potential chemical exchange.[7][8]

| Assignment (Number) | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Notes |

| H-10 (NH) | ~9.8 | s (broad) | 1H | Amide proton, downfield due to deshielding by carbonyl. |

| H-5 | ~7.2 | s (broad) | 1H | Aromatic proton between two substituents. |

| H-7 | ~7.0 | t, J ≈ 7.8 Hz | 1H | Aromatic proton, triplet due to coupling with H-6 and H-8. |

| H-8 | ~6.7 | d, J ≈ 7.6 Hz | 1H | Aromatic proton. |

| H-6 | ~6.3 | d, J ≈ 8.0 Hz | 1H | Aromatic proton. |

| H-12 (NH₂) | ~5.1 | s (broad) | 2H | Primary amine protons. |

| H-1 | ~2.6 | p | 1H | Methine proton on cyclopentyl ring, coupled to adjacent CH₂ groups. |

| H-2, H-2' | ~1.8 - 1.5 | m | 8H | Diastereotopic protons of the cyclopentyl ring, appear as complex multiplets. |

¹³C NMR Spectroscopy: Predicted Data (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will show 9 distinct signals, as symmetry in the cyclopentyl ring (C2/C5, C3/C4) and aromatic ring is absent. The data from the para-isomer shows the amide carbonyl at 172.3 ppm and cyclopentyl carbons from 24-45 ppm.[9]

| Assignment (Number) | Chemical Shift (δ, ppm) (Predicted) | Notes |

| C-9 (C=O) | ~174 | Carbonyl carbon, most downfield signal. |

| C-4 | ~149 | Aromatic carbon bonded to the primary amine. |

| C-3 | ~140 | Aromatic carbon bonded to the amide nitrogen. |

| C-7 | ~129 | Aromatic C-H. |

| C-5 | ~116 | Aromatic C-H. |

| C-8 | ~113 | Aromatic C-H. |

| C-6 | ~112 | Aromatic C-H. |

| C-1 | ~45 | Methine carbon of the cyclopentyl ring. |

| C-2, C-2' | ~30 / ~26 | Aliphatic CH₂ carbons of the cyclopentyl ring. |

Interpretation of NMR Spectra

The ¹H NMR spectrum's aromatic region is key to confirming the meta-substitution pattern. The presence of four distinct aromatic signals, including a broad singlet (H-5), a triplet (H-7), and two doublets, is characteristic of this arrangement. In contrast, a para-substituted ring would show two doublets.[9] The ¹³C NMR spectrum confirms the presence of 12 carbons in the molecule, with the carbonyl carbon appearing at a characteristic downfield shift (~174 ppm). The number of distinct aromatic signals further validates the substitution pattern. The restricted rotation around the amide C-N bond can sometimes lead to broadened signals or even distinct rotamers at low temperatures, a known phenomenon in amide NMR spectroscopy.[10][11]

Conclusion

The combined application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a powerful and self-validating system for the complete structural characterization of N-(3-aminophenyl)cyclopentanecarboxamide. MS confirms the molecular weight and primary cleavage points. IR spectroscopy validates the presence of essential amine and amide functional groups. Finally, ¹H and ¹³C NMR spectroscopy meticulously map the atomic connectivity, confirming the carbon-hydrogen framework and, crucially, the 3-substituted (meta) aromatic ring pattern. This comprehensive spectral fingerprint is indispensable for confirming the identity and purity of the compound in research and development settings.

References

- 1H NMR Spectrum of Amide Compounds. (2024). University Chemistry, 39(5), 1-10.

- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023).

- Nanalysis Corp. (2023).

- LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts.

-

University of Calgary. IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

- Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry.

- Abraham, R. J., et al. (2011). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 49(11), 723-34.

-

da Silva, J. G., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(40), 22625-22634. Available at: [Link]

- LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts.

- LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.

- Royal Society of Chemistry. (2018).

- Proton NMR-25 || HNMR spectra of amides || Exchangeable protons || Difference

- Mass Spectrometry: Fragmentation. (Course Material).

- Santa Cruz Biotechnology. N-[3-(aminomethyl)phenyl]cyclopentanecarboxamide. (Product Page).

- National Center for Biotechnology Information. PubChem Compound Summary for CID 16228716, N-(3-Aminophenyl)cyclopropanecarboxamide. PubChem.

- PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN)

- eGyanKosh.

Sources

- 1. echemi.com [echemi.com]

- 2. N-(3-aminophenyl)cyclopentanecarboxamide | 919800-19-4 [amp.chemicalbook.com]

- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]

A Technical Guide to the Purity and Quality Control of N-(3-aminophenyl)cyclopentanecarboxamide

Introduction: The Critical Role of Intermediate Quality

N-(3-aminophenyl)cyclopentanecarboxamide is a chemical intermediate whose value lies in its potential application in research and the synthesis of complex target molecules, particularly within the pharmaceutical industry. As with any component destined for drug development, its quality is not merely a parameter but the bedrock of process reproducibility, final Active Pharmaceutical Ingredient (API) purity, and ultimately, patient safety.[1][2] The presence of unwanted impurities, even in trace amounts, can significantly impact the efficacy and safety of the final product, making rigorous quality control an indispensable part of its manufacturing and use.[3][4]

This guide provides an in-depth framework for establishing a robust quality control strategy for N-(3-aminophenyl)cyclopentanecarboxamide. It moves beyond simple procedural lists to explain the scientific rationale behind methodological choices, ensuring a self-validating system of analysis. The principles and protocols described herein are grounded in internationally recognized standards, such as those outlined by the International Council for Harmonisation (ICH) and Good Manufacturing Practices (GMP), to ensure regulatory compliance and scientific integrity.[1][5][6]

Synthetic Pathways and the Genesis of Impurities

Understanding potential impurities begins with the synthesis route. N-(3-aminophenyl)cyclopentanecarboxamide is typically synthesized via an amidation reaction. The most common approach involves reacting m-phenylenediamine with an activated form of cyclopentanecarboxylic acid , such as cyclopentanecarbonyl chloride.[][8][9]

This process, while straightforward, can generate a predictable profile of impurities:

-

Organic Impurities:

-

Unreacted Starting Materials: Residual m-phenylenediamine or cyclopentanecarboxylic acid.

-

Process By-products: Di-acylated products (where both amino groups of m-phenylenediamine are acylated), products of side reactions, or degradation products if the reaction is subjected to harsh conditions (e.g., excessive heat).[10]

-

Reagent-Related Impurities: Impurities originating from the condensing agents or catalysts used, such as dicyclohexylurea if DCC is used as a coupling agent.[8]

-

-

Inorganic Impurities: Salts, heavy metals, or catalysts that may be carried over from the manufacturing process.[3][4]

-

Residual Solvents: Organic solvents used during the reaction or purification steps that are not completely removed.[3][4]

The quality control strategy must therefore be designed to detect, identify, and quantify these specific potential contaminants.

The Integrated Quality Control Workflow

A robust quality control system is not a single event but a continuous process. It begins with the inspection of raw materials and extends through in-process controls to the final release testing of the intermediate. This ensures that quality is built into the product at every stage.

Caption: Integrated workflow for pharmaceutical intermediate quality control.

Core Analytical Methodologies for Purity and Characterization

A multi-faceted analytical approach is required to fully characterize the purity and quality of N-(3-aminophenyl)cyclopentanecarboxamide. No single technique is sufficient; instead, they are used orthogonally to build a complete quality profile.

High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Purity

HPLC is the primary technique for assessing the purity of non-volatile organic compounds and is indispensable for quantifying N-(3-aminophenyl)cyclopentanecarboxamide and its organic impurities.[11] A reversed-phase HPLC method is typically most effective for a molecule of this polarity.

Principle: The method separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The primary compound and its impurities will elute at different retention times, and the area of each peak is proportional to its concentration.

-

Instrumentation:

-

HPLC system with a UV detector.

-

Data acquisition and processing software.

-

-

Chromatographic Conditions (Typical):

Parameter Value Rationale Column C18, 250 x 4.6 mm, 5 µm Provides excellent separation for a wide range of medium-polarity organic molecules. Mobile Phase A Water with 0.1% Formic Acid Acidifier improves peak shape for amine-containing compounds. Mobile Phase B Acetonitrile with 0.1% Formic Acid Common organic modifier with good UV transparency. Gradient Elution 10% B to 90% B over 20 min Ensures elution of both polar and non-polar impurities. Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column. Column Temp. 30 °C Maintains consistent retention times. Detection UV at 254 nm Aromatic ring provides strong absorbance at this wavelength. | Injection Vol. | 10 µL | |

-

Standard and Sample Preparation:

-

Standard Solution: Accurately weigh ~10 mg of N-(3-aminophenyl)cyclopentanecarboxamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL solution.

-

Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

-

-

Analysis Procedure:

-

Equilibrate the HPLC system until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure no system peaks interfere.

-

Inject the standard solution six times to establish system suitability (RSD of peak area should be ≤ 2.0%).[12]

-

Inject the sample solution in duplicate.

-

-

Calculation of Purity:

-

Purity is typically calculated using an area percent normalization method, assuming all impurities have a similar response factor to the main peak.

-

% Purity = (Area of Main Peak / Total Area of All Peaks) * 100

-

Spectroscopic Methods for Structural Confirmation and Identification

Spectroscopic techniques are essential for confirming the identity of the main compound and elucidating the structure of any significant impurities.

-

Mass Spectrometry (MS): Provides precise mass-to-charge ratio information, confirming the molecular weight of the compound. When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurity peaks by providing their molecular weights.[11] The fragmentation pattern in MS/MS experiments can further help in structural elucidation.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for confirming the exact chemical structure.[14][15] The chemical shifts, splitting patterns, and integrations of the proton signals, along with the number of carbon signals, provide a detailed map of the molecule. NMR can also be used to detect and identify impurities if they are present at sufficient levels (>0.1%).[16]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. For N-(3-aminophenyl)cyclopentanecarboxamide, key stretches would include N-H (amine and amide), C=O (amide), and aromatic C-H bonds, confirming the compound's core structure.[17]

Caption: Orthogonal analytical methods for compound characterization.

Other Key Analytical Tests

-

Gas Chromatography (GC): The preferred method for quantifying residual solvents due to their volatility.[4][11]

-

Differential Scanning Calorimetry (DSC): A thermal analysis technique that can determine the absolute purity of highly crystalline substances (>98.5%) without the need for a reference standard, based on the broadening of the melting peak.[3]

-

Karl Fischer Titration: The standard method for determining water content.

Establishing a Comprehensive Specification

The culmination of all quality control testing is the establishment of a formal specification, which is documented in the Certificate of Analysis (CoA). This document provides a comprehensive summary of the material's quality.

| Test | Method | Acceptance Criteria | Rationale |

| Appearance | Visual | White to off-white solid | Ensures consistency and flags gross contamination. |

| Identity | IR / NMR | Conforms to the structure | Confirms the correct chemical entity. |

| Purity (Assay) | HPLC | ≥ 99.0% | Ensures the material is suitable for its intended use. |

| Individual Impurity | HPLC | ≤ 0.10% | Controls specific known and unknown impurities. |

| Total Impurities | HPLC | ≤ 0.5% | Controls the overall impurity level. |

| Water Content | Karl Fischer | ≤ 0.5% | Water can affect stability and reactivity. |

| Residual Solvents | GC | Per ICH Q3C limits | Ensures patient safety from solvent toxicity. |

| Heavy Metals | ICP-MS | ≤ 10 ppm | Controls for inorganic contaminants from reactors/catalysts.[2][4] |

Conclusion: A Commitment to Quality

The quality control of N-(3-aminophenyl)cyclopentanecarboxamide is a systematic and scientifically-driven process. It relies on a deep understanding of the compound's synthesis and potential impurities, coupled with the rigorous application of orthogonal analytical techniques. By implementing a comprehensive strategy encompassing chromatography, spectroscopy, and other targeted tests, researchers and drug development professionals can ensure the identity, purity, and consistency of this critical intermediate. This commitment to quality is fundamental to the integrity of research and the successful development of safe and effective pharmaceuticals.[1][18]

References

- Vertex AI Search. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide. Retrieved January 17, 2026.

- BenchChem. (2025). Avoiding common impurities in the synthesis of 2-Aminopropanediamide.

- Vertex AI Search. (n.d.). Five Key Elements of Pharmaceutical Intermediate Quality Control. Retrieved January 17, 2026.

- NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.

- Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.

- Chennaiah, M. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org.

- Vertex AI Search. (n.d.). Review on the modern analytical advancements in impurities testing. Retrieved January 17, 2026.

- Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.

- Ahmed, M. M., & Puranik, S. B. (2017, April 25). Good Practices in Quality Control in Pharmaceutical and Biotech Industry an Overview of Various Regulatory Guidelines.

- World Health Organization (WHO). (n.d.). Annex 1 WHO good practices for pharmaceutical quality control laboratories.

- Google Patents. (n.d.). WO2008079380A1 - Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane carboxylates.

- Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

- FDA. (2025, November 21). Current Good Manufacturing Practice (CGMP) Regulations.

- BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

- Fisher Scientific. (n.d.). Amide Synthesis.

- Bulgarian Chemical Communications. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.

- Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides.

- Basrah Journal of Science. (2022, August 31). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives.

- PubMed. (2016, March 17). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase.

- Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.

- IQ-USP. (n.d.). Publications.

- MDPI. (n.d.). A Comprehensive Computational NMR Analysis of Organic Polyarsenicals including the Marine Sponge-Derived Arsenicins A–D and Their Synthetic Analogs.

Sources

- 1. tianmingpharm.com [tianmingpharm.com]

- 2. tianmingpharm.com [tianmingpharm.com]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Current Good Manufacturing Practice (CGMP) Regulations | FDA [fda.gov]

- 8. Amide Synthesis [fishersci.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 12. ptfarm.pl [ptfarm.pl]

- 13. Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Publications [iq.usp.br]

- 15. mdpi.com [mdpi.com]

- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 17. basjsci.edu.iq [basjsci.edu.iq]

- 18. who.int [who.int]

In Silico Modeling of N-(3-aminophenyl)cyclopentanecarboxamide Binding: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth protocol for the in silico modeling of the binding of N-(3-aminophenyl)cyclopentanecarboxamide, a novel small molecule, with its putative target. As pre-existing binding data for this specific compound is unavailable, we present a robust and scientifically rigorous workflow using Cyclooxygenase-2 (COX-2) as a representative therapeutic target. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology from ligand and protein preparation to molecular docking, and post-simulation analysis. The causality behind each experimental choice is explained, ensuring a self-validating and reproducible workflow. All protocols are grounded in authoritative scientific principles and supported by comprehensive references.

Introduction: The Rationale for In Silico Modeling in Drug Discovery

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict and analyze the interactions between small molecules and their biological targets.[1] By simulating these interactions at a molecular level, researchers can prioritize lead compounds, optimize their structures for enhanced efficacy and reduced off-target effects, and gain critical insights into their mechanism of action. This guide will walk through the essential stages of modeling the interaction between a novel ligand, N-(3-aminophenyl)cyclopentanecarboxamide, and a well-characterized enzyme, COX-2.

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[2][3][4] Selective inhibition of COX-2 is a validated therapeutic strategy for treating inflammatory conditions while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[3][5] By using COX-2 as our model receptor, we can demonstrate a universally applicable workflow for assessing the binding potential of novel chemical entities.

The following sections will provide a detailed, step-by-step protocol for this in silico investigation, emphasizing the scientific reasoning behind each procedural choice to ensure the integrity and reliability of the generated data.

The In Silico Workflow: A Conceptual Overview

The process of modeling the binding of a small molecule to a protein target can be broken down into several key stages. Each stage builds upon the previous one, culminating in a predictive model of the ligand-protein complex.

Caption: Overall workflow for in silico modeling of ligand-protein binding.

Experimental Protocols

Part 1: Ligand and Protein Preparation

Accurate preparation of both the ligand and the protein is a critical first step that significantly influences the reliability of the docking results.[6][7]

The ligand, N-(3-aminophenyl)cyclopentanecarboxamide, must be converted into a 3D structure and optimized for docking.

Protocol:

-